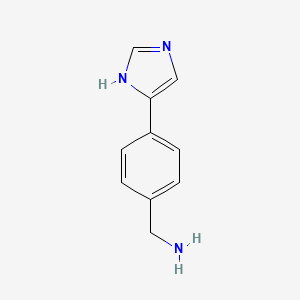

4-(1H-Imidazol-4-YL)-benzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(1H-imidazol-5-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIDLCJAORUXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652401 | |

| Record name | 1-[4-(1H-Imidazol-5-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885281-24-3 | |

| Record name | 4-(1H-Imidazol-5-yl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885281-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(1H-Imidazol-5-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Method Validation:the Developed Lc Ms/ms Method Must Be Rigorously Validated According to Regulatory Guidelines E.g., Fda or Ema to Ensure Its Reliability. Validation Parameters Include Selectivity, Linearity, Accuracy, Precision, Recovery, Matrix Effect, and Stability.nih.govwaters.com

An example of a developed LC-MS/MS method for a similar imidazole-containing compound in human plasma is summarized in the table below.

Table 3: Example of LC-MS/MS Method Parameters for Quantification in Human Plasma

| Parameter | Condition |

| Sample Preparation | Protein precipitation with acetonitrile (B52724) (1:3 plasma to solvent ratio) |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| MRM Transition (Analyte) | 188.2 → 171.2 (Quantifier), 188.2 → 91.1 (Qualifier) |

| MRM Transition (IS) | Isotope-labeled analyte or a structurally similar compound |

| Run Time | ~5 minutes |

The development of such a robust and validated analytical method is a prerequisite for the successful progression of any research involving the quantification of 4-(1H-Imidazol-4-YL)-benzylamine in biological systems. google.commdpi.com

Computational Chemistry and Molecular Modeling Studies of 4 1h Imidazol 4 Yl Benzylamine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a target protein.

In studies on related benzimidazole and imidazole (B134444) derivatives, molecular docking has been instrumental in elucidating potential biological targets and understanding key interactions. For instance, docking studies on N-functionalized benzimidazole silver(I) complexes have been performed against bacterial DNA-gyrase and CYP51 to explore their antimicrobial mechanisms. Similarly, various designed imidazolo-triazole hydroxamic acid derivatives were docked against the Histone deacetylase 2 (HDAC2) receptor to assess their potential as anticancer agents.

These simulations identify crucial amino acid residues involved in the binding and help quantify the strength of the interaction through scoring functions, which estimate the binding energy. For example, a study on benzimidazole derivatives targeting beta-tubulins identified BI-02 as a compound with a strong binding energy of -8.50 Kcal/mol, superior to the standard drug albendazole (-7.0 Kcal/mol). The interactions typically involve hydrogen bonds, hydrophobic interactions, and pi-pi stacking with residues in the protein's binding pocket.

Table 1: Example Molecular Docking Data for Imidazole/Benzimidazole Derivatives

| Compound/Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|---|

| Benzimidazole derivative (BI-02) | Beta-tubulin | -8.50 | Not specified |

| Vorinostat (Standard) | HDAC2 (4LXZ) | -7.2 | Not specified |

| Imidazolo-triazole derivative (F4) | HDAC2 (4LXZ) | -8.7 | HIS 146, PHE 155, PHE 210, LEU 276 |

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties, structure, and reactivity of molecules. These methods provide insights into molecular geometry (bond lengths and angles), vibrational frequencies, and the distribution of electrons.

A key application of DFT in studying imidazole-containing compounds is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They reveal the charge distribution and identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of a molecule, which is crucial for predicting how a molecule will interact with biological receptors. For example, in a study of imidazolo-triazole hydroxamic acid derivatives, DFT analysis identified the most chemically reactive molecule based on its MEP and frontier orbital energies.

Table 2: Example DFT-Calculated Properties for a Thiazole-Pyrazole Compound

| Parameter | Method/Basis Set | Calculated Value |

|---|---|---|

| Ground State Energy | B3LYP/6-31G | -2271.46 a.u. |

| Dipole Moment | B3LYP/6-31G | 8.9529 Debye |

Data derived from a study on 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile.

In Silico Prediction of Biological Activity and Pharmacokinetic/Pharmacodynamic Properties

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their potential toxicity (ADMET). These predictions are vital in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.

For compounds containing benzimidazole or similar scaffolds, researchers often predict properties like oral bioavailability, water solubility (log S), blood-brain barrier (BBB) penetration, and adherence to drug-likeness rules such as Lipinski's rule of five. For example, in silico ADME prediction for a series of benzimidazole-1,3,4-oxadiazole derivatives showed good oral bioavailability, with octanol-water partition coefficient (log P) values not exceeding 5. Similarly, studies on N-phenylbenzamides predicted their distribution in the body, indicating whether the drug concentration would be higher in plasma or tissue.

These predictive models help prioritize which synthesized compounds should proceed to more resource-intensive in vitro and in vivo testing.

Table 3: Example In Silico ADME Predictions for N-phenylbenzamides

| Compound | Caco-2 Permeability | Skin Permeability | BBB Permeability |

|---|

This table indicates that the studied compounds were predicted to have low permeability across Caco-2 cell monolayers, the skin, and the blood-brain barrier.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules and their complexes over time. This technique is used to assess the stability of a ligand-protein complex, observe conformational changes, and analyze the persistence of key interactions identified in molecular docking.

In studies of related imidazole and benzimidazole derivatives, MD simulations have been performed for periods typically ranging from nanoseconds to microseconds. Key metrics analyzed from these simulations include:

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein.

Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule accessible to the solvent, providing insights into conformational changes.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time, confirming the stability of these key interactions.

For example, a 100 ns MD simulation of imidazolo-triazole derivatives complexed with the HDAC2 receptor showed stable RMSD values, confirming a stable interaction between the ligand and the receptor.

Table 4: Example Molecular Dynamics Simulation Data

| Complex | Average RMSD (Å) | Simulation Time |

|---|---|---|

| F1-4LXZ | 2.69 | 100 ns |

| F2-4LXZ | 1.86 | 100 ns |

| F3-4LXZ | 1.62 | 100 ns |

| F4-4LXZ | 2.15 | 100 ns |

Data derived from a study on imidazolo-triazole hydroxamic acid derivatives (F1-F4) complexed with HDAC2 receptor (4LXZ).

Analytical Methodologies for Research and Quantification of 4 1h Imidazol 4 Yl Benzylamine

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 4-(1H-Imidazol-4-YL)-benzylamine, providing robust methods for separating it from impurities and quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of imidazole-containing compounds. nih.govresearchgate.net The development of a successful HPLC method hinges on the careful selection of several key parameters, including the stationary phase (column), mobile phase composition, and detector settings, to achieve optimal separation and sensitivity. ajol.infoscispace.com

For compounds like this compound, which contains both a basic amine and an imidazole (B134444) ring, reversed-phase HPLC is a common approach. C18 or C8 columns are frequently employed as the stationary phase. researchgate.netnih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. ajol.infonih.gov The pH of the aqueous component is a critical parameter; adjusting the pH with additives like formic acid, acetic acid, or a phosphate (B84403) buffer can control the ionization state of the analyte, thereby influencing its retention time and peak shape. ajol.infobeilstein-journals.org

Gradient elution, where the proportion of the organic solvent is varied over time, is often necessary to separate the main compound from related substances with different polarities. ajol.info Detection is commonly performed using a UV detector, as the imidazole and benzyl (B1604629) moieties exhibit absorbance in the UV range. researchgate.net For enhanced sensitivity with compounds containing primary amine groups, pre-column derivatization with an agent like 4-dimethylaminoazobenzene-4'-sulfonyl chloride (dabsyl chloride) can be utilized, allowing for detection at visible wavelengths with a significantly lower limit of detection. nih.gov

Table 1: Illustrative HPLC Method Parameters for Imidazole-Containing Compounds

| Parameter | Setting | Rationale/Reference |

|---|---|---|

| Column | Reversed-Phase C18 or C8, 5 µm | Provides good retention and separation for aromatic and heterocyclic compounds. researchgate.netnih.gov |

| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Formic Acid | Controls analyte ionization and improves peak shape. ajol.info |

| Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities. ajol.info |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. researchgate.net |

| Detection | UV at ~210-230 nm | The imidazole and benzene (B151609) rings absorb in this UV region. |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. ajol.info |

Method validation is performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness. ajol.info

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection

For applications requiring higher sensitivity and specificity, such as the detection of trace-level impurities or metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govrsc.org This technique couples the powerful separation capabilities of HPLC with the mass-resolving power of a mass spectrometer. sepscience.com

In LC-MS/MS, the analyte is first separated by HPLC and then introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar molecules like this compound. The ESI source generates protonated molecules [M+H]+. A triple quadrupole mass spectrometer is commonly used in Multiple Reaction Monitoring (MRM) mode for quantification. rsc.org This involves selecting the precursor ion (the protonated molecule) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This process provides exceptional selectivity and significantly reduces background noise, enabling detection limits at the parts-per-million (ppm) or even parts-per-billion (ppb) level. rsc.orgthermofisher.com

The development of LC-MS/MS methods has been crucial for identifying and quantifying genotoxic impurities, such as N-nitrosamines, in drugs containing secondary or tertiary amine structures. rsc.org Advanced techniques using high-resolution mass spectrometry (e.g., ZenoTOF systems) coupled with complementary fragmentation methods like electron-activated dissociation (EAD) can provide even greater structural information for metabolite identification, preserving labile functional groups that might be lost with conventional fragmentation. sciex.com

Table 2: Typical LC-MS/MS Parameters for Sensitive Quantification

| Parameter | Setting | Rationale/Reference |

|---|---|---|

| LC System | UHPLC | Provides higher resolution and faster analysis times. thermofisher.com |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes polar, basic compounds to form [M+H]+ ions. rsc.org |

| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution MS (e.g., TOF) | QqQ is used for targeted quantification (MRM); HRMS for identification. rsc.orgsciex.com |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Offers high sensitivity and selectivity for quantification. rsc.org |

| Example Transition | For [M+H]+ → Specific Fragment Ion | To be determined experimentally for this compound. |

| Limit of Quantification (LOQ) | Typically in the ng/mL to pg/mL range | Demonstrates the high sensitivity of the technique. rsc.org |

Electrophoretic Methods for Compound Analysis

Electrophoretic methods separate molecules based on their charge-to-size ratio in an electric field, offering an alternative and often orthogonal separation mechanism to chromatography.

Capillary Electrophoresis (CE) for Resolution and Detection

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is a powerful technique for the analysis of charged species like the protonated form of this compound. semanticscholar.org The separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). semanticscholar.org Key advantages of CE include high separation efficiency, short analysis times, and minimal sample and solvent consumption. nih.govdiva-portal.org

In CZE, the separation is based on differences in electrophoretic mobility. semanticscholar.org The development of a CE method involves optimizing the BGE composition (pH, concentration), applied voltage, and capillary temperature. nih.gov For imidazole derivatives, acidic buffers (e.g., phosphate or citrate (B86180) buffers) are often used to ensure the analytes are fully protonated and possess a positive charge. nih.govmdpi.com

CE is particularly adept at separating closely related compounds, such as isomers or degradation products. mdpi.comnih.gov For instance, the addition of cyclodextrins to the BGE can enable the separation of chiral enantiomers. nih.govmdpi.com The versatility of CE also allows for its use in stability-indicating assays, where it can simultaneously resolve the parent compound from its various degradation products formed under stress conditions (e.g., acid, base, or thermal stress). nih.gov Detection is typically achieved by on-column UV absorbance. nih.gov

Table 3: Key Parameters for Capillary Electrophoresis Method Development

| Parameter | Setting/Condition | Rationale/Reference |

|---|---|---|

| Capillary | Fused-Silica, ~50-75 µm i.d. | Standard for most CE applications. nih.gov |

| Background Electrolyte (BGE) | Phosphate or Citrate Buffer, pH 2.5-4.0 | Maintains analyte in a protonated state and controls electroosmotic flow. nih.govmdpi.com |

| Applied Voltage | 20-30 kV | High voltage provides fast and efficient separations. nih.gov |

| Temperature | 25-35 °C | Controls buffer viscosity and migration times. nih.gov |

| Injection | Hydrodynamic (Pressure) | A common and reproducible method for sample introduction. nih.gov |

| Detection | UV at ~200-220 nm | Wavelength for detecting peptide bonds and aromatic systems. nih.gov |

| Chiral Selector (Optional) | Cyclodextrins (e.g., Succinyl-β-CD) | Added to BGE for separation of enantiomers. mdpi.com |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. researchgate.net It provides detailed information about the carbon-hydrogen framework of the compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to confirm the identity and structure of this compound. ipb.pt

¹H NMR: The 1D proton NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and the number of neighboring protons (coupling constants). For this compound, one would expect to see distinct signals for the protons on the imidazole ring, the benzene ring, the methylene (B1212753) (-CH₂-) bridge, and the amine (-NH₂) group. The integration of these signals corresponds to the number of protons in each group. rsc.org

¹³C NMR: The 1D carbon NMR spectrum shows the number of non-equivalent carbon atoms in the molecule. The chemical shifts indicate the type of carbon (aliphatic, aromatic, etc.).

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to piece together fragments of the molecule. core.ac.uk

HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom to which they are attached. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for connecting the different fragments of the molecule, for example, linking the benzyl group to the imidazole ring. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, which is useful for confirming stereochemistry and conformation.

By analyzing the complete set of NMR data, every proton and carbon atom in the this compound structure can be unequivocally assigned, confirming its constitution and connectivity. beilstein-journals.orgresearchgate.net

Table 4: Expected NMR Signals for the Structural Elucidation of this compound

| NMR Experiment | Expected Information | Purpose |

|---|---|---|

| ¹H NMR | Signals for imidazole, aromatic, methylene, and amine protons. | Identifies proton environments and neighboring protons. |

| ¹³C NMR | Signals for imidazole, aromatic, and methylene carbons. | Identifies unique carbon environments. |

| COSY | Correlations between adjacent protons (e.g., within the benzene ring). | Establishes proton-proton connectivity. |

| HSQC/HMQC | Correlations between protons and their directly attached carbons. | Assigns protons to their respective carbons. |

| HMBC | Long-range correlations (e.g., from methylene protons to aromatic and imidazole carbons). | Confirms the connectivity between the benzyl and imidazole moieties. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting IR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its bonds. For this compound, IR spectroscopy can confirm the presence of key functional groups such as the imidazole ring, the primary amine, and the aromatic rings.

The characteristic IR absorption frequencies for the main functional groups in this compound are summarized in the table below. The N-H stretching vibrations of the primary amine and the imidazole ring are expected to appear in the region of 3500-3200 cm⁻¹. The aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group (-CH₂-) is observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and imidazole rings give rise to absorption bands in the 1600-1400 cm⁻¹ region. The C-N stretching vibrations of the amine and imidazole groups are expected in the 1350-1000 cm⁻¹ range. Finally, the out-of-plane C-H bending vibrations of the substituted benzene ring can provide information about the substitution pattern and are typically observed between 900 and 675 cm⁻¹.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch | 3500 - 3300 (two bands) |

| Imidazole (N-H) | N-H Stretch | 3300 - 3200 (broad) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Methylene (-CH₂-) | C-H Stretch | 2950 - 2850 |

| Aromatic/Imidazole Rings | C=C and C=N Stretch | 1600 - 1450 |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1580 |

| Methylene (-CH₂-) | C-H Bend (scissoring) | ~1450 |

| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 675 |

| Amine/Imidazole | C-N Stretch | 1350 - 1000 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern. For this compound, techniques such as electrospray ionization (ESI) or electron impact (EI) can be used to ionize the molecule.

The molecular weight of this compound is 187.23 g/mol . In a typical mass spectrum under ESI conditions, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 188.24.

Collision-induced dissociation (CID) of the parent ion induces fragmentation, providing valuable structural information. The fragmentation of benzylamines often involves the cleavage of the C-N bond, leading to the formation of a stable benzyl cation or related structures. A common fragmentation pathway for protonated benzylamines is the loss of ammonia (B1221849) (NH₃), which would result in a significant fragment ion. nih.govnih.gov The imidazole ring can also undergo characteristic fragmentation.

A plausible fragmentation pattern for this compound is outlined in the table below. The most prominent fragmentation would likely be the loss of the aminomethyl group or the cleavage at the benzylic position.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 188.24 ([M+H]⁺) | 171.21 | NH₃ | [C₁₀H₉N₂]⁺ |

| 188.24 ([M+H]⁺) | 91.05 | C₃H₄N₂-CH₂-NH₂ | [C₇H₇]⁺ (Tropylium ion) |

| 188.24 ([M+H]⁺) | 108.08 | C₃H₃N₂ | [C₇H₁₀N]⁺ |

| 171.21 | 144.19 | HCN | [C₉H₈N]⁺ |

Development of Robust Methods for Detection and Quantification in Complex Biological Matrices

The detection and quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates are crucial for pharmacokinetic and metabolic studies. google.commdpi.com The development of robust and sensitive analytical methods is essential to accurately measure the concentration of the compound and its potential metabolites. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high selectivity, sensitivity, and wide dynamic range. mdpi.comnih.govresearchgate.netresearchgate.net

A typical LC-MS/MS method development for the quantification of this compound in a biological matrix, such as human plasma, would involve several key steps:

Applications in Drug Discovery and Development of Imidazole Benzylamine Scaffolds

Lead Identification and Optimization Strategies

The journey from a basic scaffold to a viable drug candidate is a meticulous process of design and refinement. For imidazole-based compounds, this involves both rational, computer-aided methods and strategic molecular modifications to enhance their drug-like properties.

Rational drug design for imidazole-benzylamine derivatives often begins with computational modeling and docking studies. ebi.ac.uknih.gov This approach allows scientists to predict how slight modifications to the molecule's structure will affect its binding to a specific biological target, such as an enzyme or receptor. ebi.ac.uk For instance, by analyzing the target's binding pocket, chemists can strategically add or alter functional groups on the imidazole (B134444) or benzyl (B1604629) rings to maximize interactions and improve affinity. ebi.ac.uknih.gov

Scaffold hopping is another powerful strategy used to discover novel drug candidates. nih.govtmu.edu.tw This technique involves replacing a central molecular core (like the imidazole-benzylamine structure) with a different, but functionally similar, scaffold. The goal is to identify new chemical entities that retain the desired biological activity but possess improved properties, such as better safety profiles, enhanced potency, or more favorable pharmacokinetics. nih.govnih.gov This approach can lead to the discovery of new intellectual property and drugs that overcome the limitations of existing compounds. tmu.edu.tw For example, the 1H-imidazol-1-yl moiety has been successfully used as a replacement for a methylsulfonylamino group in designing new anti-arrhythmic agents, demonstrating a successful scaffold hop that maintained the desired electrophysiological activity. nih.gov

Once a promising lead compound is identified, the optimization phase begins. This involves iterative chemical synthesis and biological testing to fine-tune the molecule's properties.

Potency and Selectivity: The primary goal is to increase the compound's potency—its ability to produce a desired biological effect at a low concentration. Small structural changes can lead to significant gains in potency. nih.gov For example, in a series of imidazole-based cannabinoid-1 receptor antagonists, the addition of a hydroxyl group to a cyclohexyl ring dramatically improved oral exposure, although it initially decreased potency by about tenfold. nih.gov Further optimization, however, led to a highly potent compound. nih.gov Selectivity is equally crucial; a drug must interact with its intended target while avoiding off-target interactions that could cause side effects. nih.govnih.gov Systematic screening of imidazole libraries against various protein kinases has shown that minor structural modifications can shift inhibitory profiles, enabling the design of compounds that selectively target specific kinases. nih.gov

Pharmacokinetic Profiles: A compound's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is critical to its success as a drug. Benzimidazole derivatives, which are structurally related to the imidazole-benzylamine core, often exhibit complex pharmacokinetic profiles, including significant first-pass metabolism in the liver. nih.gov This can result in low oral bioavailability. nih.gov Medicinal chemists work to improve these properties by modifying the molecule to increase its stability, enhance absorption, and control its metabolic fate. nih.govnih.gov

The table below illustrates how rational design and optimization strategies are applied to imidazole-based compounds to improve their therapeutic potential.

| Strategy | Application | Outcome | Reference |

| Rational Design | Docking studies of N,N'-symmetrically bis-substituted butylimidazole analogs targeting the Angiotensin II AT1 receptor. | Identification of an extra hydrophobic binding feature, leading to potent receptor blockers. | ebi.ac.uk |

| Scaffold Hopping | Replacement of a methylsulfonylamino group with a 1H-imidazol-1-yl moiety in benzamide (B126) series. | Creation of new selective class III anti-arrhythmic agents with comparable potency. | nih.gov |

| Potency Optimization | Further modification of an imidazole 2-hydroxy-cyclohexyl amide antagonist for the CB-1 receptor. | Achieved a compound with a high binding affinity (Ki=3.7nM) and efficacy in vivo. | nih.gov |

| Selectivity Tuning | Systematic analysis of an imidazole library against 24 different protein kinases. | Identification of six derivatives with high potential to differentiate between various kinases. | nih.gov |

| Pharmacokinetic Improvement | Incorporation of a hydroxyl moiety onto the cyclohexyl ring of imidazole-based CB-1 antagonists. | Dramatic improvement in oral exposure in rodent models. | nih.gov |

Preclinical In Vitro and In Vivo Investigations of Therapeutic Potential

Before a drug candidate can be considered for human trials, its efficacy and mechanism of action must be rigorously tested in preclinical models. These investigations provide essential data on whether the compound works as intended and how it behaves in a biological system.

The therapeutic potential of novel imidazole-benzylamine derivatives is first assessed in vitro (in cells) and then in vivo (in animal models) of specific diseases. For example, biimidazole derivatives have been identified as dual binders of c-MYC and BCL-2 G-quadruplexes, which are overexpressed in acute myeloid leukemia (AML). nih.gov In cell-based assays, these compounds were shown to downregulate the expression of both target genes, leading to cell cycle arrest and apoptosis in AML cells. nih.gov

Similarly, an optimized imidazole amide, designed as a cannabinoid-1 receptor antagonist, demonstrated significant efficacy in a rat model of obesity. It caused a robust, dose-dependent reduction in body weight gain and suppressed appetite, confirming its therapeutic potential for this condition. nih.gov In another example, an N-substituted imidazolylbenzamide showed potency and efficacy comparable to an existing clinical trial agent in two different in vivo models of cardiac reentrant arrhythmias. nih.gov These studies are critical for establishing proof-of-concept and justifying further development.

Pharmacodynamics (PD) studies focus on what the drug does to the body. Early-stage evaluations aim to confirm that the compound is engaging with its intended molecular target and producing the expected biological response. Molecular docking studies can predict binding modes, and these predictions can be confirmed experimentally. ebi.ac.uknih.gov For instance, NMR and molecular docking studies revealed the end-stacking binding modes between a biimidazole derivative and the G-quadruplex structures of c-MYC and BCL-2, confirming the mechanism of target engagement. nih.gov

Researchers also use specific assays to measure the downstream effects of target engagement. For example, the development of imidazole-based inhibitors for the parasite Toxoplasma gondii involved demonstrating that the compounds inhibited key enzymes like TgPKG and TgCDPK1, leading to the desired anti-parasitic effect. nih.gov This confirmation of target engagement in a cellular context is a crucial step in de-risking a project and ensuring the compound's activity is not due to non-specific effects.

Development of Hybrid Molecules Incorporating the Imidazole-Benzylamine Core for Multi-Targeting Approaches

Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.govresearchgate.net A "one drug, one target" approach is often insufficient. This has led to the rise of multi-target-directed ligands (MTDLs), or hybrid molecules, which are designed to interact with several targets simultaneously. nih.govnih.govcapes.gov.br The imidazole-benzylamine scaffold is an ideal foundation for such molecules due to its versatile binding capabilities. nih.govnih.gov

A hybrid molecule integrates two or more pharmacophores into a single chemical entity. nih.govacs.org For example, researchers have designed hybrid compounds by linking an imidazole scaffold with a 2-benzylbenzofuran moiety, resulting in potent anticancer agents. capes.gov.br In the context of Alzheimer's disease, which involves Aβ aggregation, tau phosphorylation, and oxidative stress, imidazole derivatives are being developed to target multiple mechanisms at once. nih.gov Similarly, hybrid molecules combining imidazole and 1,3,4-thiadiazole (B1197879) cores have been synthesized and evaluated for activity against protozoan parasites. mdpi.com This strategy of creating a single molecule that can modulate multiple disease-related targets holds significant promise for developing more effective treatments for multifactorial diseases. nih.govresearchgate.net

Future Perspectives and Emerging Research Directions for 4 1h Imidazol 4 Yl Benzylamine

Exploration of Novel Therapeutic Indications Beyond Current Research Focus

The imidazole (B134444) nucleus is a versatile pharmacophore present in a wide array of therapeutic agents with activities spanning from anticancer to antimicrobial. nih.gov While much of the current research on derivatives of 4-(1H-Imidazol-4-yl)-benzylamine may be concentrated in specific areas, its structural motifs suggest a broader therapeutic potential that is ripe for exploration.

Derivatives of imidazole have shown significant promise as inhibitors of various enzymes and protein-protein interactions. For instance, certain aryl-benzoyl-imidazoles have been identified as potent inhibitors of tubulin polymerization, a key mechanism in cancer chemotherapy. nih.gov This opens the door for designing novel analogs of this compound that could be effective against drug-resistant tumors. nih.gov

Beyond oncology, there is a compelling case for investigating the neurological applications of this compound. For example, oxazolone (B7731731) derivatives containing a benzylidene moiety have been shown to inhibit human acetylcholinesterase (hAChE), a key target in the management of Alzheimer's disease. nih.gov Given the structural similarities, derivatives of this compound could be designed and screened for similar neuroprotective activities. The table below outlines potential, yet underexplored, therapeutic areas for this compound.

| Therapeutic Area | Potential Molecular Target | Rationale for Exploration |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Beta-secretase (BACE1) | Imidazole-containing compounds have shown neuroprotective effects and the ability to inhibit key enzymes in Alzheimer's pathology. nih.gov |

| Infectious Diseases | Fungal lanosterol (B1674476) 14α-demethylase, Viral proteases | The imidazole core is a well-established feature in many antifungal and antiviral drugs. nih.gov |

| Inflammatory Disorders | Cyclooxygenase (COX), Lipoxygenase (LOX) | Certain imidazole derivatives possess anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade. |

| Cardiovascular Diseases | Angiotensin II receptor, Thrombin | The imidazole scaffold can be found in antihypertensive and anticoagulant medications. |

Further research into these and other areas could unlock the full therapeutic potential of this compound and its derivatives, leading to the development of novel treatments for a wide range of diseases.

Integration of Advanced Synthetic Methodologies and Flow Chemistry in Production

The efficient and scalable synthesis of chemical compounds is a cornerstone of pharmaceutical development. For this compound and its derivatives, the integration of advanced synthetic methodologies, particularly flow chemistry, presents a significant opportunity to improve production efficiency, reduce costs, and enhance safety.

Traditional batch-mode synthesis often involves multiple, labor-intensive steps with challenges in reaction control and purification. durham.ac.uk In contrast, flow chemistry offers a continuous processing approach with numerous advantages, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. durham.ac.uk The synthesis of complex heterocyclic molecules, such as the tyrosine kinase inhibitor Imatinib, has been successfully demonstrated using flow-based methods, highlighting the potential for applying this technology to the production of imidazole-containing compounds. durham.ac.uk

The table below compares traditional batch synthesis with flow chemistry for the production of pharmaceutical intermediates.

| Feature | Traditional Batch Synthesis | Flow Chemistry |

| Process Type | Discontinuous | Continuous |

| Scalability | Often requires re-optimization for larger scales. | More straightforward scaling by running the system for longer periods or using parallel reactors. researchgate.net |

| Reaction Control | Less precise control over temperature and mixing. | Precise control over reaction time, temperature, and stoichiometry. durham.ac.uk |

| Safety | Handling of large quantities of hazardous materials can be risky. | Smaller reaction volumes at any given time enhance safety. |

| Efficiency | Can be time-consuming with multiple work-up and purification steps. durham.ac.uk | Can lead to higher yields and purity, with potential for in-line purification. durham.ac.uk |

The development of novel catalysts and reagents also plays a crucial role in advancing the synthesis of this compound. For instance, the use of palladium catalysts in cross-coupling reactions has been instrumental in the synthesis of various imidazole derivatives. nih.gov Research into more efficient and environmentally friendly catalytic systems will further streamline the production of this important chemical building block.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

For this compound, AI and ML can be applied in several key areas:

De Novo Drug Design: Generative AI models can be trained on large chemical databases to create novel molecular structures based on the this compound scaffold. youtube.com These models can be programmed to optimize for specific properties, such as binding affinity to a particular target or improved pharmacokinetic profiles.

Activity Prediction: ML models can be developed to predict the biological activity of virtual compounds before they are synthesized. blogspot.com This allows researchers to prioritize the most promising candidates for synthesis and testing, saving time and resources.

Synthetic Route Planning: AI tools can assist chemists in designing the most efficient synthetic routes for novel derivatives of this compound. blogspot.com

The table below summarizes the potential applications of AI and ML in the research and development of this compound.

| Application Area | AI/ML Tool | Potential Impact |

| Lead Identification | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Design of novel, patentable molecules with high predicted activity. youtube.com |

| Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) models, Deep Learning | Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to guide molecular modifications. |

| Target Identification | Natural Language Processing (NLP), Network Analysis | Analysis of scientific literature and biological data to identify new potential therapeutic targets for imidazole-based compounds. |

By leveraging the predictive power of AI and ML, researchers can navigate the vast chemical space around this compound more effectively, leading to the faster discovery of new and improved therapeutic agents.

Addressing Challenges and Opportunities in Translating Research Findings to Clinical Development

The journey of a promising compound from the research laboratory to a clinically approved drug is fraught with challenges. nih.govutwente.nl For derivatives of this compound, overcoming these hurdles will be critical for realizing their full therapeutic potential.

Key challenges in the clinical translation of novel chemical entities include:

Scalability and Manufacturing: Transitioning from small-scale laboratory synthesis to large-scale, cost-effective manufacturing that meets regulatory standards can be a significant obstacle. nih.gov

Preclinical Toxicology and Safety: Thorough evaluation of the safety profile of a new compound is essential before it can be administered to humans. Unforeseen toxicity is a common reason for the failure of drug candidates in preclinical development.

Clinical Trial Design and Execution: Designing and conducting robust clinical trials is a complex and expensive undertaking. nih.gov Patient recruitment, endpoint selection, and statistical analysis all require careful consideration.

Regulatory Approval: Navigating the complex regulatory landscape to gain approval from agencies like the FDA and EMA is a major challenge.

Despite these challenges, there are also significant opportunities for the clinical development of this compound derivatives. The growing understanding of disease biology is enabling more targeted drug development, and advances in biomarker research can help to identify patient populations most likely to respond to a particular treatment. nih.gov Furthermore, innovative clinical trial designs, such as adaptive trials, can increase the efficiency and success rate of clinical development. nih.gov

The successful translation of research findings into clinical applications will require a multidisciplinary approach, involving close collaboration between chemists, biologists, clinicians, and regulatory experts. By proactively addressing the challenges and leveraging the opportunities in drug development, the promising therapeutic potential of this compound and its derivatives can be brought to fruition.

Q & A

Q. What are the common synthetic routes for 4-(1H-Imidazol-4-YL)-benzylamine, and what experimental conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, including condensation and cyclization steps. For example, benzaldehyde derivatives may react with thiosemicarbazide under acidic conditions to form thioamide intermediates, which are further functionalized . Temperature control (e.g., maintaining 60–80°C) and catalyst selection (e.g., palladium or acid catalysts) are critical for regioselectivity and yield optimization. Purification via column chromatography or recrystallization is often required to isolate the final product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : and NMR resolve the imidazole ring protons (δ 7.2–7.8 ppm) and benzylamine backbone (δ 3.8–4.2 ppm for CHNH) .

- IR : Stretching vibrations for NH (~3350 cm) and C=N (~1640 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated for CHN: 173.0954 g/mol) .

Q. What are the preliminary biological activities associated with this compound?

Studies suggest interactions with biological targets such as enzymes (e.g., cytochrome P450) or receptors (e.g., G-protein-coupled receptors) due to the imidazole moiety’s metal-coordinating properties . Preliminary assays may include enzyme inhibition or antimicrobial activity screens, though results should be validated with dose-response curves and control experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity) or impurities. Methodological approaches include:

- Reproducing experiments under standardized conditions (e.g., PBS buffer, DMSO ≤0.1% v/v).

- Using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Structural verification via X-ray crystallography (e.g., Acta Cryst. data for related imidazole derivatives ).

Q. What strategies are recommended for improving the compound’s selectivity in target-binding studies?

- Structure-Activity Relationship (SAR) : Modify substituents on the benzylamine or imidazole rings to alter steric/electronic properties. For example, electron-withdrawing groups on the benzene ring may enhance receptor affinity .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) can predict binding modes and guide synthetic modifications .

- Isotopic Labeling : -labeled imidazole aids in tracking binding interactions via NMR .

Q. How can researchers address challenges in scaling up synthesis while maintaining purity?

- Process Optimization : Use flow chemistry for exothermic reactions to improve heat dissipation and scalability .

- Quality Control : Implement in-line FTIR or HPLC monitoring (e.g., C18 column, 0.1% TFA in mobile phase) to detect intermediates or byproducts .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.